molecular formula C7H14O2 B1296145 3,4-Dimethylpentanoic acid CAS No. 3302-06-5

3,4-Dimethylpentanoic acid

Cat. No.: B1296145
CAS No.: 3302-06-5
M. Wt: 130.18 g/mol
InChI Key: GETAKGOKCSRVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylpentanoic acid: is an organic compound with the molecular formula C7H14O2 . It is a branched-chain fatty acid, specifically a methyl-branched fatty acid. The structure of this compound consists of a pentanoic acid backbone with two methyl groups attached at the third and fourth carbon atoms. This compound is also known by its IUPAC name, This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpentan-1-ol, followed by oxidation to form the carboxylic acid. The reaction conditions typically involve the use of strong bases and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by oxidation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: 3,4-Dimethylpentanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,4-Dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA synthetase, leading to the formation of acyl-CoA derivatives. These derivatives can then enter various metabolic pathways, including beta-oxidation, where they are broken down to produce energy .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpentanoic acid
  • 3,3-Dimethylpentanoic acid
  • 4,4-Dimethylpentanoic acid

Uniqueness

3,4-Dimethylpentanoic acid is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. For example, 2,4-Dimethylpentanoic acid has methyl groups on the second and fourth carbon atoms, leading to different steric and electronic effects .

Properties

IUPAC Name

3,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETAKGOKCSRVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280282
Record name 3,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3302-06-5
Record name Pentanoic acid,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylpentanoic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylpentanoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylpentanoic acid
Reactant of Route 4
3,4-Dimethylpentanoic acid
Reactant of Route 5
3,4-Dimethylpentanoic acid
Reactant of Route 6
3,4-Dimethylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.